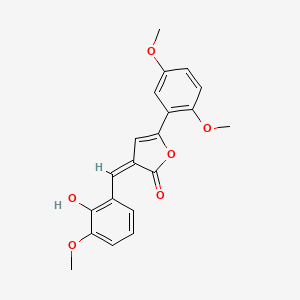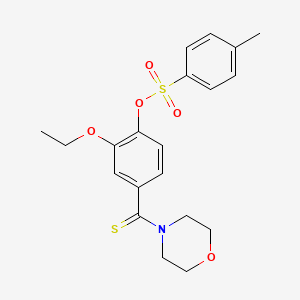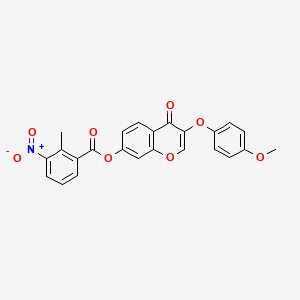
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHF belongs to the family of furanones, which are organic compounds that contain a furan ring.
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. It has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to reduce the levels of amyloid beta peptides in the brain, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various biochemical and physiological processes. However, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One potential direction is to investigate its potential therapeutic properties in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of the long-term effects of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone on the body could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-bacterial activities, as well as its role in Alzheimer's disease, make it a promising candidate for further investigation. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has the potential to provide valuable insights into the development of novel therapeutic agents.
合成方法
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction to form 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. The purity of the synthesized 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been investigated for its role in Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of this disease.
属性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-7-8-16(24-2)15(11-14)18-10-13(20(22)26-18)9-12-5-4-6-17(25-3)19(12)21/h4-11,21H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZWJUELHMZHV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C(=CC=C3)OC)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=C(C(=CC=C3)OC)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
![4-[(4-ethylcyclohexyl)amino]cyclohexanol](/img/structure/B4978357.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)

![1-(2,5-dimethylbenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4978394.png)
![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![4-chloro-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4978421.png)
